(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains a 3-methylphenyl group, a pyridin-3-ylmethylsulfanyl group, and a 4,5-dihydroimidazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The 3-methylphenyl group is a benzene ring with a methyl group at the 3-position. The pyridin-3-ylmethylsulfanyl group contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a methylsulfanyl group attached at the 3-position. The 4,5-dihydroimidazol-1-yl methanone group is a five-membered ring containing two nitrogen atoms, with a methanone group attached at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfanyl group (-SH) is similar to a hydroxyl group (-OH) and can participate in various reactions. The dihydroimidazole ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Research has led to the development of low-cost luminescent materials utilizing derivatives similar to the compound . One study describes the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their significant Stokes' shift and potential in creating luminescent materials for various applications (Volpi et al., 2017).
Structural Analysis and Isomorphism
Isomorphous structures of related heterocyclic compounds have been studied, revealing insights into crystallography and the effects of substituents on molecular properties. This research contributes to our understanding of molecular design and materials science (Rajni Swamy et al., 2013).
Formulation Development for Poorly Soluble Compounds
Investigations into formulation strategies for enhancing the bioavailability of poorly water-soluble compounds have led to the development of precipitation-resistant solutions, thereby increasing in vivo exposure. This research is crucial for the pharmaceutical field, particularly in early-stage drug development (Burton et al., 2012).
Anti-Inflammatory and Analgesic Activities
Studies on heterocyclic compounds synthesized from reactions involving similar chemical structures have explored their potential anti-inflammatory and analgesic properties. These findings contribute to the development of new therapeutic agents (Sondhii et al., 1996).
Imaging Agents for Parkinson's Disease
The synthesis of novel PET imaging agents for investigating LRRK2 enzyme activity in Parkinson's disease highlights the application of related compounds in neuroscientific research and diagnostics (Wang et al., 2017).
Catalyst-Free Synthesis
Efforts in green chemistry have led to catalyst- and solvent-free synthesis methods for creating benzamide derivatives, demonstrating advancements in sustainable chemical synthesis processes (Moreno-Fuquen et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-2-6-15(10-13)16(21)20-9-8-19-17(20)22-12-14-5-3-7-18-11-14/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISZEUAQJKRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.